Apppgpp

Description

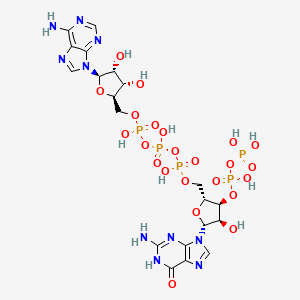

Properties

CAS No. |

56878-12-7 |

|---|---|

Molecular Formula |

C20H29N10O23P5 |

Molecular Weight |

932.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)10(31)6(48-18)1-46-55(38,39)52-58(44,45)53-56(40,41)47-2-7-13(50-57(42,43)51-54(35,36)37)12(33)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |

InChI Key |

HQZOFIHWGCDEHX-INFSMZHSSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Biosynthesis of Apppgpp

Stress-Induced ApppGpp Accumulation

A significant characteristic of Apppgpp is its rapid accumulation in bacterial cells following exposure to various forms of stress. Studies in Salmonella typhimurium and Escherichia coli have demonstrated that Apppgpp levels increase substantially in response to oxidizing agents and heat shock. researchgate.netwikipedia.orgigem.wiki This accumulation is not observed under all stress conditions but is particularly prominent in response to oxidative stress, induced by agents such as 1-chloro-2,4-dinitrobenzene, diamide, hydrogen peroxide, t-butyl hydroperoxide, N-ethyl maleimide, iodoacetamide, cadmium chloride, and various quinones. researchgate.net Heat shock and exposure to ethanol (B145695), an agent known to induce the heat-shock response, also lead to the accumulation of Apppgpp and other adenylylated nucleotides. wikipedia.org The rapid increase in Apppgpp levels suggests it may function as an alarmone, signaling the onset of specific stress conditions, particularly oxidation stress. researchgate.netwikipedia.org

Data Table: Stress-Induced Accumulation of Adenylylated Nucleotides

| Stress Condition | Organism | Accumulated Adenylylated Nucleotides (Examples) | ApppGpp Accumulation | Source |

| Oxidation Stress (various agents) | Salmonella typhimurium | AppppA, ApppGpp, AppppG, ApppG, ApppA | High | researchgate.net |

| Heat Shock | S. typhimurium, E. coli | AppppA, ApppGpp, AppppG, ApppG, ApppA | Yes | wikipedia.org |

| Ethanol Exposure | S. typhimurium, E. coli | AppppA, ApppGpp, AppppG, ApppG, ApppA | Yes | wikipedia.org |

| Near-UV light | Salmonella typhimurium | ApppGpp (specifically mentioned in nuv mutants) | Yes |

Note: This table is based on observations of nucleotide accumulation under different stress conditions as reported in the cited literature. The extent of accumulation may vary depending on the specific agent and experimental conditions.

Detailed Research Findings: ApppGpp Accumulation under Oxidation Stress

Research in Salmonella typhimurium has shown that exposure to a variety of oxidizing agents leads to the rapid accumulation of AppppA, ApppGpp, AppppG, ApppG, and ApppA to high levels. researchgate.net This accumulation pattern was distinct from the response to other types of stress. researchgate.net For instance, menadione (B1676200) specifically induced ApppGpp accumulation. researchgate.net The strong correlation between oxidation stress and the synthesis of these adenylylated nucleotides, coupled with in vitro evidence of their production by aminoacyl-tRNA synthetases, strongly suggests a link between oxidation stress and adenylylated nucleotide synthesis mediated by these enzymes. researchgate.net

Detailed Research Findings: ApppGpp Accumulation during Heat Shock

Studies in both Salmonella typhimurium and Escherichia coli have demonstrated that heat shock, such as a temperature shift to 50°C, results in the accumulation of AppppA, ApppGpp, AppppG, ApppG, and ApppA. wikipedia.org Similar accumulation patterns were observed upon exposure to ethanol, an agent known to induce the heat-shock response. wikipedia.org The rapid rate of accumulation of these dinucleotides after a temperature shift further supports their potential role as signaling molecules in response to heat stress.

Response to Near-Ultraviolet Radiation Stress

Near-ultraviolet (near-UV) radiation is a known environmental stressor for bacteria. Studies have shown that exposure to near-UV light leads to a significant increase in the intracellular concentration of ApppGpp in Salmonella typhimurium nih.govosti.govasm.orgasm.org. This accumulation is particularly pronounced in wild-type cells compared to mutants deficient in 4-thiouridine (B1664626) (s⁴U) in tRNA nih.govosti.govasm.org.

The proposed mechanism for ApppGpp synthesis in response to near-UV stress involves tRNA-aminoacyl synthetases nih.govosti.govasm.org. It is hypothesized that the cross-linking of s⁴U in tRNA by near-UV radiation triggers these enzymes to synthesize ApppGpp nih.govosti.govasm.org. This suggests a model where s⁴U in tRNA acts as a sensor for near-UV light, and the subsequent production of ApppGpp, along with ppGpp, contributes to an adaptive response that includes the induction of proteins necessary for resistance to near-UV irradiation nih.govosti.govasm.org.

Data from studies on Salmonella typhimurium illustrate the significant increase in ApppGpp levels following near-UV irradiation:

| Condition | ApppGpp Level (fold increase over basal) | Reference |

| Wild-type + Near-UV | >100 | nih.govosti.govasm.org |

| s⁴U-deficient mutant + Near-UV | No significant increase | nih.govosti.govasm.org |

Induction by Oxidative Stress

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is another condition that triggers the accumulation of ApppGpp and other adenylylated nucleotides in bacteria nih.govpnas.orgresearchgate.netnih.govpnas.org. Agents known to induce oxidative stress, such as hydrogen peroxide (H₂O₂) and diamide, have been shown to cause a rapid increase in the levels of these dinucleotides researchgate.net.

The accumulation of ApppGpp under oxidative stress conditions, alongside other adenylylated nucleotides, led to the proposition that these molecules function as alarmones, signaling the onset of oxidative stress to the cell nih.govpnas.orgresearchgate.netnih.govpnas.org. While the precise enzymatic pathway for ApppGpp synthesis during oxidative stress is not as extensively detailed as the proposed tRNA-aminoacyl synthetase link in near-UV stress, the consistent observation of its accumulation across different oxidative agents highlights its role in this stress response.

Research indicates that the accumulation of adenylylated nucleotides, including ApppGpp, is a consequence of oxidative stress nih.govpnas.orgresearchgate.netnih.govpnas.org. These findings suggest a shared physiological effect between oxidative stress and other stress conditions where these dinucleotides accumulate nih.govpnas.orgnih.govpnas.org.

Connection to Heat Shock Response through Adenylylated Nucleotides

ApppGpp, along with AppppA, AppppG, ApppG, and ApppA, has been observed to accumulate in Salmonella typhimurium and Escherichia coli following heat shock nih.govpnas.orgresearchgate.netnih.govpnas.org. This accumulation occurs rapidly after a temperature shift to restrictive temperatures, such as from 28°C to 50°C nih.govnih.govpnas.org. Ethanol, another agent known to induce the heat shock response, also leads to the accumulation of these same adenylylated nucleotides nih.govpnas.orgnih.govpnas.org.

The co-occurrence of adenylylated nucleotide accumulation and the induction of heat shock proteins suggests a relationship between these events nih.govpnas.orgnih.govpnas.org. It has been hypothesized that these dinucleotides may signal the onset of heat shock and trigger the heat shock response nih.govpnas.orgnih.govpnas.org. Although the exact mechanism by which these nucleotides signal heat shock and induce the response is still under investigation, their consistent accumulation under heat stress conditions points to their involvement in this crucial bacterial survival pathway.

Studies using two-dimensional thin-layer chromatography have demonstrated the accumulation of ApppGpp and related adenylylated nucleotides in bacterial cells subjected to heat shock nih.govnih.govpnas.org. The rapid increase in the levels of these dinucleotides within minutes of a temperature shift supports their potential role as rapid-response alarmones pnas.org.

| Stress Condition | Observed Adenylylated Nucleotides | Organisms Studied | Reference |

| Heat Shock | AppppA, ApppGpp, AppppG, ApppG, ApppA | S. typhimurium, E. coli | nih.govpnas.orgnih.govpnas.org |

| Ethanol Exposure | AppppA, ApppGpp, AppppG, ApppG, ApppA | S. typhimurium, E. coli | nih.govpnas.orgnih.govpnas.org |

| Oxidation Stress | AppppA, ApppGpp, AppppG, ApppG, ApppA (induced by agents like diamide, H₂O₂) | S. typhimurium | nih.govpnas.orgresearchgate.netnih.govpnas.org |

While adenylylated nucleotides accumulate during heat shock, some research suggests that their accumulation pattern might not be solely sufficient for triggering the heat shock response, but could be consistent with a role in other stress-mediated responses, such as the OxyR-mediated response nih.govasm.org. However, the strong correlation between heat stress and the accumulation of ApppGpp and related dinucleotides remains a key finding in understanding its biosynthesis and role as a potential alarmone.

Enzymatic Regulation and Metabolism of Apppgpp

Hydrolytic Enzymes and Degradation Pathways

The degradation of ApppGpp involves enzymatic hydrolysis, cleaving the phosphate (B84403) linkages to yield smaller nucleotide products. This process is crucial for reducing ApppGpp levels and terminating the signaling cascades it initiates.

Specific ApppGpp Hydrolase Activities

While research on enzymes specifically dedicated to ApppGpp hydrolysis is ongoing, studies have identified enzymes with activity towards dinucleotide polyphosphates that can also degrade ApppGpp. For instance, some enzymes known to hydrolyze Ap4A (diadenosine tetraphosphate) or other dinucleoside polyphosphates may also exhibit activity towards ApppGpp. nih.govresearchgate.netresearchgate.net The precise mechanisms and the extent of specificity of these hydrolases for ApppGpp can vary depending on the organism and enzyme class.

General Dinucleotide Polyphosphate Hydrolases and Nudix Signature Enzymes

A significant class of enzymes involved in the hydrolysis of dinucleotide polyphosphates, including potentially ApppGpp, are those belonging to the Nudix hydrolase superfamily. nih.govnih.govfrontierspartnerships.org Nudix hydrolases are characterized by a conserved sequence motif, the Nudix box (GX5EX7REUXEEXGU), and catalyze the hydrolysis of a wide range of nucleoside diphosphate (B83284) derivatives. nih.govfrontierspartnerships.org

Many Nudix hydrolases exhibit broad substrate specificity, acting on various dinucleoside polyphosphates (NpnN') where 'N' and 'N'' represent nucleosides and 'n' indicates the number of phosphate groups. researchgate.net While some Nudix hydrolases show preference for specific substrates like Ap4A, others may hydrolyze ApppGpp. researchgate.netresearchgate.net The activity of these enzymes is often dependent on divalent metal ions, such as Mg2+ or Mn2+. nih.govfrontierspartnerships.org

Research indicates that some enzymes with activity towards (p)ppGpp, another alarmone structurally related to ApppGpp, may also contribute to ApppGpp hydrolysis. nih.govsemanticscholar.org These enzymes, often part of the stringent response machinery, play a key role in regulating the levels of alarmones within the cell. nih.gov

Regulatory Networks Governing ApppGpp Levels

The cellular concentration of ApppGpp is not solely determined by the presence of hydrolytic enzymes but is also subject to complex regulatory networks that balance its synthesis and degradation. pic.intfunaab.edu.ngnih.gov This dynamic equilibrium is crucial for the cell to mount an appropriate response to stress signals and return to homeostasis.

Dynamic Balance of Synthesis and Hydrolysis Rates

The levels of ApppGpp are controlled by the interplay between the rates of its synthesis and hydrolysis. Synthesis of ApppGpp can be triggered by various stress conditions, leading to an increase in its intracellular concentration. pnas.orgbohrium.compnas.org Conversely, the activity of hydrolases acts to decrease ApppGpp levels, effectively "quenching" the signal once the stress subsides or is mitigated. asm.orgplos.org The balance between these opposing enzymatic activities dictates the magnitude and duration of the ApppGpp signal. semanticscholar.org

Factors influencing this balance include the availability of substrates for synthesis, the catalytic efficiency of the relevant enzymes, and regulatory mechanisms that modulate enzyme activity or expression. funaab.edu.nglibretexts.orgmgcub.ac.in Changes in environmental conditions or cellular state can shift this balance, leading to rapid adjustments in ApppGpp concentrations.

Interplay with Key Stringent Response Enzymes (e.g., RelA, SpoT)

In bacteria, the stringent response is a major regulatory pathway triggered by nutrient starvation and other stresses, mediated primarily by the alarmones (p)ppGpp (guanosine penta- and tetraphosphate). asm.orgwikipedia.org Enzymes like RelA and SpoT are central to this response, catalyzing the synthesis and hydrolysis of (p)ppGpp, respectively. asm.orgplos.orgwikipedia.org

While RelA and SpoT are primarily known for their roles in (p)ppGpp metabolism, their broader impact on the cellular alarmone pool, which includes ApppGpp, is a subject of research. Some studies suggest that the stringent response, orchestrated by RelA and SpoT, can influence the levels of other alarmones like ApppGpp, either directly or indirectly through regulatory cascades. plos.orguchicago.edunih.gov The synthesis of (p)ppGpp by RelA, for instance, is activated by the binding of uncharged tRNA to ribosomes, signaling amino acid starvation. wikipedia.orgnih.gov This central stress signaling pathway can interact with or influence other stress-responsive networks where ApppGpp may play a role. bohrium.complos.org The hydrolytic activity of SpoT is crucial for the degradation of (p)ppGpp and the termination of the stringent response, and similar hydrolytic mechanisms may be involved in regulating ApppGpp levels, potentially through related enzymes or pathways. nih.govasm.orgplos.orgwikipedia.org

Molecular Mechanisms of Apppgpp Action

ApppGpp as an Alarmone in Cellular Stress Adaptation

ApppGpp has been observed to accumulate in bacterial cells, specifically Salmonella typhimurium and Escherichia coli, following exposure to heat shock and oxidative stress induced by agents such as ethanol (B145695) and near-UV irradiation nih.govresearchgate.netnih.gov. The increase in ApppGpp levels under these conditions is comparable to the accumulation of other adenylylated nucleotides like AppppA (diadenosine tetraphosphate), which are also proposed to act as alarmones signaling oxidative stress nih.govresearchgate.net. The detection of ApppGpp alongside other stress-induced nucleotides suggests its involvement in the cellular adaptive response to these challenging environments nih.govnih.gov.

Studies have shown that mutants deficient in 4-thiouridine (B1664626), a modified base in tRNA that is a target of near-UV irradiation, exhibit reduced accumulation of ApppGpp and increased sensitivity to near-UV killing nih.govumaryland.edu. This finding supports the hypothesis that ApppGpp is part of an adaptive response pathway triggered by specific types of stress, potentially linked to tRNA modifications and their recognition by cellular machinery nih.gov. The accumulation of ApppGpp, along with ppGpp, is proposed to induce the synthesis of proteins necessary for resistance to near-UV irradiation nih.gov.

Modulation of Transcriptional Processes

While direct studies on the molecular mechanisms by which ApppGpp modulates transcriptional processes are limited, insights can be inferred from the extensive research conducted on the related alarmones (p)ppGpp. (p)ppGpp is a well-established global regulator of transcription in bacteria, influencing the expression of hundreds to thousands of genes during stress responses uni.lunih.govr-project.org. It is plausible that ApppGpp, as a related adenylylated guanosine (B1672433), may share some common mechanisms or interact with similar components of the transcriptional machinery.

Influence on RNA Polymerase Activity (inferred from (p)ppGpp studies)

It is inferred from studies on (p)ppGpp that ApppGpp may influence RNA polymerase (RNAP) activity. (p)ppGpp is known to directly bind to bacterial RNAP, modulating its affinity for different promoters and affecting both transcription initiation and elongation uni.lur-project.org. In Escherichia coli, (p)ppGpp binds to at least two sites on RNAP, and its interaction, often in conjunction with the transcription factor DksA, leads to differential regulation of gene expression r-project.org.

The binding of (p)ppGpp to RNAP can induce allosteric changes, affecting the enzyme's catalytic activity and the stability of the RNAP-promoter complex. These interactions contribute to the redirection of transcriptional resources away from genes required for rapid growth (such as ribosomal RNA and tRNA genes) towards genes involved in stress response and survival uni.lunih.govr-project.org. Given the structural similarities and the co-accumulation of ApppGpp with (p)ppGpp under certain stresses, it is hypothesized that ApppGpp might similarly interact with RNAP, potentially influencing its conformation and transcriptional output, although the specific binding sites and effects may differ.

Global Reprogramming of Gene Expression (inferred from (p)ppGpp studies)

Based on the established role of (p)ppGpp in mediating a global reprogramming of gene expression during the stringent response and other stress conditions, it is inferred that ApppGpp may also contribute to widespread changes in the cellular transcriptome uni.lunih.govr-project.org. (p)ppGpp-mediated transcriptional changes involve the downregulation of genes related to growth, such as those encoding ribosomal proteins and enzymes involved in nucleotide synthesis, and the upregulation of genes necessary for survival, including those involved in amino acid biosynthesis, stress tolerance, and virulence uni.lunih.govr-project.org.

The ability of (p)ppGpp to alter RNAP specificity, often in conjunction with sigma factors and other regulatory proteins, underlies this global shift in gene expression uni.lur-project.org. If ApppGpp interacts with RNAP or other transcriptional regulators in a manner analogous to (p)ppGpp, it could similarly influence promoter selection and contribute to the coordinated activation or repression of diverse sets of genes, facilitating cellular adaptation to the specific stresses under which it accumulates nih.govnih.gov.

Effects on Messenger RNA Stability and Translation (inferred from (p)ppGpp studies)

Inferred from studies on (p)ppGpp, ApppGpp might also have effects on messenger RNA (mRNA) stability and translation. (p)ppGpp has been shown to influence mRNA stability and translation, although these effects can be indirect, often resulting from the broader transcriptional reprogramming and changes in the cellular environment nih.gov. (p)ppGpp can affect the levels and activity of factors involved in translation, such as initiation factors, and can influence ribosome function. It can also impact the stability of certain mRNAs, sometimes through the action of small RNAs whose expression is regulated by (p)ppGpp uni.lu.

Furthermore, (p)ppGpp is known to slow down translation, contributing to a reduction in protein synthesis, which can be crucial for conserving resources and managing protein folding under stress conditions like heat shock. Given that ApppGpp accumulates during heat shock nih.gov, it is plausible that it might similarly contribute to the modulation of translational processes or influence mRNA stability as part of the stress response, potentially through mechanisms analogous to those employed by (p)ppGpp.

Interactions with Intracellular Proteins and Enzymes

Like other alarmones, ApppGpp is expected to exert its cellular effects through interactions with intracellular proteins and enzymes. While direct studies on ApppGpp's binding partners are limited, inferences can be drawn from the known interactions of (p)ppGpp.

Allosteric Regulation of Protein and Enzyme Functions (inferred from (p)ppGpp studies)

It is inferred from the well-documented allosteric regulation of numerous proteins and enzymes by (p)ppGpp that ApppGpp may also function by binding to and modulating the activity of intracellular targets nih.gov. (p)ppGpp binds to various enzymes, including those involved in nucleotide metabolism (e.g., guanylate kinase, hypoxanthine-guanine phosphoribosyltransferase) and amino acid biosynthesis, often leading to their inhibition and a redirection of metabolic flow. This allosteric regulation allows for rapid adjustments in cellular metabolism in response to stress signals nih.gov.

Inhibition of Specific Cellular Proteins (inferred from AppppA interactions with DnaK, GroEL)

Studies on AppppA have revealed its ability to bind to and potentially modulate the activity of key cellular proteins, particularly heat shock proteins like DnaK and GroEL in Escherichia coli frontiersin.orgoup.comfrontiersin.orgsemanticscholar.orgembopress.orgresearchgate.netasm.orgresearchgate.netnih.govresearchgate.net. These proteins are crucial chaperones involved in protein folding and the cellular response to stress frontiersin.orgoup.comsemanticscholar.orgresearchgate.netasm.orgfrontiersin.orgnih.gov.

Research indicates that AppppA binds to DnaK and inhibits its 5'-nucleotidase activity in vitro researchgate.netnih.govnih.govfnp.org.pl. DnaK plays a significant role in the down-regulation of the heat shock response, leading to the hypothesis that AppppA might act as a modulator of this response by affecting DnaK function researchgate.netnih.gov. While AppppA itself is not a substrate for DnaK's nucleotidase activity, its inhibitory effect suggests a potential regulatory interaction researchgate.netnih.gov.

AppppA has also been shown to interact with the GroEL chaperone frontiersin.orgoup.comfrontiersin.orgsemanticscholar.orgembopress.orgasm.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Binding sites for AppppA on GroEL are distinct from the ATP/ADP binding sites frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net. A proposed role for AppppA binding to GroEL is in promoting substrate release from the GroEL-substrate complex frontiersin.orgfrontiersin.orgresearchgate.net.

Given the structural similarity between Apppgpp and AppppA, it is plausible that Apppgpp may engage in similar interactions with chaperone proteins like DnaK and GroEL, potentially influencing their activity and the cellular stress response. However, direct experimental evidence for Apppgpp binding to these specific proteins is needed to confirm this inferred mechanism.

Impact on Cellular Physiology and Homeostasis

Dinucleoside polyphosphates, including Apppgpp and AppppA, are known to accumulate in cells under various stress conditions, suggesting their involvement in cellular adaptation and homeostasis researchgate.netnih.govmdpi.comoup.comnih.gov.

Adaptation to Nutrient Starvation and Stress Conditions

Apppgpp, along with other adenylylated nucleotides like AppppA, has been observed to accumulate in response to stresses such as heat shock and oxidative stress nih.govembopress.orgnih.gov. This accumulation has led to the hypothesis that these molecules function as "alarmones," signaling the presence of stress and triggering adaptive responses nih.govmdpi.comnih.gov.

Studies involving apaH mutants in Escherichia coli, which have constitutively high levels of AppppA due to a deficiency in diadenosine tetraphosphatase, have provided insights into the physiological consequences of elevated dinucleoside polyphosphate levels. These mutants exhibit sensitivity to killing by starvation, oxidative stress, and heat embopress.orgasm.orgnih.gov. This suggests that while the accumulation of these nucleotides is a response to stress, maintaining their levels within a regulated range is crucial for proper adaptation and survival researchgate.netembopress.orgasm.org.

The stringent response, mediated by the alarmones (p)ppGpp, is a well-characterized bacterial adaptation to nutrient starvation plos.orgresearchgate.netnih.govmdpi.comasm.org. While Apppgpp is chemically distinct from (p)ppGpp, the accumulation of both types of alarmones under stress conditions points towards a broader network of nucleotide-based signaling in coordinating cellular responses to unfavorable environments nih.govmdpi.comnih.govresearchgate.net. (p)ppGpp, for instance, directly regulates GTP homeostasis, which is vital for viability under nutrient starvation researchgate.net.

Contribution to Cellular Adaptation to Acid Stress (inferred from AppppA studies)

Recent research suggests that AppppA is involved in cellular adaptation to acid stress researchgate.netfrontiersin.orgnih.gov. Given that cytoplasmic chaperones like DnaK and GroEL are implicated in counteracting acid stress in various bacteria, it is inferred that AppppA's interaction with these chaperones might contribute to acid tolerance researchgate.netfrontiersin.orgnih.gov. This aligns with the broader understanding of AppppA's role in modulating stress protein function researchgate.net. While this role has been primarily studied for AppppA, it raises the possibility that Apppgpp, with its structural similarities, might also play a part in the cellular response to acid stress.

Role in Regulating Cell Proliferative State (inferred from ApnA studies)

Studies on diadenosine polyphosphates (ApnA), including AppppA and Apppgpp, have implicated them in regulating cell proliferation ontosight.ai. AppppA, for example, has been suggested as a signal for DNA replication and cell entry into the S phase in eukaryotic cells tandfonline.com. It has also been described as an inhibitory signal for implantation in mouse embryos tandfonline.com.

While the outline specifically mentions "ApnA studies" in the context of regulating cell proliferative state, and ApnA can refer to diadenosine polyphosphates in general, it's important to note that "ApnA" is also used to refer to adenosine (B11128) monophosphate nucleosidase, an enzyme. Given the context of dinucleotide polyphosphates, the reference likely pertains to studies on the effects of diadenosine polyphosphates on cell proliferation.

Research indicates that diadenosine polyphosphates can influence cellular responses such as proliferation, differentiation, and apoptosis, potentially by interacting with specific receptors or modulating enzyme activity ontosight.ai. While direct detailed mechanisms for Apppgpp's role in regulating cell proliferation require further investigation, the findings from studies on related diadenosine polyphosphates suggest a potential involvement.

Compounds and PubChem CIDs

Here are the PubChem CIDs for the compounds mentioned in this article:

| Compound Name | PubChem CID |

| Diadenosine triphosphate (Apppgpp, Ap3A) | 60961 ontosight.aiontosight.ai |

| Diadenosine tetraphosphate (B8577671) (AppppA, Ap4A) | 21706 wikipedia.orgctdbase.orgzhanggroup.orgzhanggroup.org |

| Guanosine pentaphosphate (pppGpp) | 135402035 nih.gov |

| Guanosine tetraphosphate (ppGpp) | 135402035 nih.gov |

Note: PubChem lists the same CID for pppGpp and ppGpp. Further investigation may be needed to confirm distinct CIDs if they exist.

Data Tables

Physiological Roles of Apppgpp in Cellular Processes

Contributions to Environmental Stress Responses

The involvement of ApppGpp in cellular responses to environmental stress has been observed, particularly in the context of radiation and oxidative damage. asm.orgpnas.orgasm.orgosti.govnih.gov

Studies in Salmonella typhimurium have demonstrated a significant increase in the intracellular levels of ApppGpp following exposure to near-ultraviolet (near-UV) irradiation. Increases exceeding 100-fold have been observed in wild-type cells after near-UV exposure. asm.orgasm.orgosti.gov This accumulation is dependent on the presence of 4-thiouridine (B1664626) (s4U), a modified base found in tRNA, which absorbs strongly in the near-UV region. asm.orgasm.orgosti.gov

A proposed mechanism suggests that ApppGpp is synthesized by tRNA-aminoacyl synthetases in response to the cross-linking of 4-thiouridine in tRNA induced by near-UV light. asm.orgasm.orgosti.gov This synthesis, along with that of ppGpp, is hypothesized to trigger the induction of proteins necessary for resistance to near-UV irradiation. asm.orgasm.orgosti.gov Mutants lacking 4-thiouridine or those defective in ppGpp synthesis (relA mutants) exhibit sensitivity to killing by near-UV. asm.orgasm.orgosti.gov Near-UV exposure leads to the induction of a set of proteins, including some identified as oxidative defense proteins and others as ppGpp-inducible proteins, which are not induced in mutants deficient in 4-thiouridine. asm.orgasm.orgosti.gov

The data suggest a cooperative role for ApppGpp and ppGpp in mounting an adaptive response to near-UV stress, mediated through the induction of protective proteins. asm.orgasm.orgosti.gov

Table 1: Effect of Near-UV Irradiation on ApppGpp Levels

| Strain | Condition | Fold Increase in ApppGpp | Reference |

| Salmonella typhimurium (Wild-type) | Near-UV Irradiation | >100 | asm.orgasm.orgosti.gov |

| Salmonella typhimurium (4-thiouridine deficient) | Near-UV Irradiation | No significant increase | asm.orgasm.orgosti.gov |

ApppGpp has also been observed to accumulate under conditions of oxidative stress. pnas.org This accumulation occurs alongside other adenylylated nucleotides such as AppppA, AppppG, ApppG, and ApppA. pnas.org The co-accumulation of these dinucleotides in response to both oxidative stress and heat shock suggests a potential common physiological effect of these stressors on the cell. pnas.org

It has been proposed that these adenylylated nucleotides, including ApppGpp, may function as alarmones, signaling the onset of oxidation stress and triggering adaptive cellular responses. pnas.org While the stringent response alarmone (p)ppGpp is known to play a role in oxidative stress tolerance by maintaining redox and iron homeostasis in bacteria like Staphylococcus aureus nih.gov, the specific mechanisms by which ApppGpp contributes to oxidative stress response pathways, possibly in conjunction with (p)ppGpp, require further elucidation. However, the direct observation of ApppGpp accumulation under oxidative stress conditions points to its involvement in these response pathways. pnas.org

ApppGpp is structurally related to ppGpp, being described as an adenylylated form. asm.orgasm.orgosti.gov It accumulates alongside ppGpp in response to specific stresses like near-UV irradiation. asm.orgasm.orgosti.gov The bacterial stringent response is a well-characterized stress signaling system primarily mediated by the alarmones (p)ppGpp (ppGpp and pppGpp), which accumulate in response to nutrient deprivation and other stresses. nih.govlibretexts.orgwikipedia.orgfrontiersin.orgnih.govwhiterose.ac.uk

While the core stringent response alarmones, ppGpp and pppGpp, are synthesized by RelA/SpoT homolog (RSH) proteins libretexts.orgfrontiersin.orgwhiterose.ac.uk, the synthesis of ApppGpp in response to near-UV is proposed to involve tRNA-aminoacyl synthetases. asm.orgasm.orgosti.gov This suggests that ApppGpp synthesis is triggered by a distinct mechanism compared to the canonical (p)ppGpp synthesis pathways of the stringent response. However, the co-occurrence of ApppGpp and ppGpp under certain stress conditions and their proposed cooperative role in promoting stress resistance asm.orgasm.orgosti.gov indicate an interaction or integration within the broader bacterial stress response network, which encompasses the stringent response. ApppGpp's role appears to be as an alarmone that acts in concert with ppGpp in specific stress scenarios, rather than being a direct component of the core (p)ppGpp synthesis and signaling cascade. asm.orgpnas.orgasm.orgosti.gov

Involvement in Oxidative Stress Response Pathways

Influence on Bacterial Pathogenesis and Virulence (inferred from (p)ppGpp studies)

The stringent response alarmone (p)ppGpp is recognized as a key regulator of numerous bacterial physiological processes, including those critical for pathogenesis and virulence. frontiersin.orgnih.govnih.gov (p)ppGpp contributes to the ability of pathogenic bacteria to survive and replicate within a host by modulating various virulence factors and stress resistance mechanisms. nih.govnih.gov For instance, the absence of a functional stringent response system in Francisella tularensis leads to increased susceptibility to oxidative stress, impaired survival within macrophages, and attenuated virulence in mice. nih.gov Furthermore, (p)ppGpp is required for the expression of certain toxins that contribute to virulence, such as the α-hemolysin toxin in uropathogenic Escherichia coli. nih.gov

Interactions with Other Biological Macromolecules

ApppGpp Interaction with Ribonucleic Acids

ApppGpp's connection to ribonucleic acids, particularly transfer RNA (tRNA), is a notable aspect of its biological activity, especially in the context of stress responses.

Transfer RNA molecules undergo extensive post-transcriptional modifications that are crucial for their structure, stability, and function in protein synthesis. nih.govtandfonline.commdpi.comnih.govmdpi.com These modifications, numbering over 150, are incorporated at specific positions and can influence decoding accuracy, translational efficiency, and adaptation to environmental changes. nih.govtandfonline.comnih.govmdpi.com One such modification is 4-thiouridine (B1664626) (s4U), found in the tRNA of some bacteria, including Salmonella typhimurium. nih.govasm.org s4U is particularly significant as it acts as a sensor for near-UV radiation due to its absorption properties in this light spectrum. nih.govasm.org Exposure to near-UV light can lead to the cross-linking of s4U in tRNA, triggering cellular responses. nih.govasm.org Research indicates a link between this s4U modification and the accumulation of ApppGpp. nih.govasm.org

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for attaching the correct amino acid to its cognate tRNA, a critical step for accurate protein synthesis. wikipedia.org The recognition process between aaRSs and tRNAs involves specific interaction sites on both molecules, including features within the tRNA structure and its post-transcriptional modifications. nih.govmdpi.com Perturbations in tRNA structure or modifications can affect aaRS recognition and activity. nih.govmdpi.com In the context of near-UV stress and s4U-containing tRNA, it has been proposed that the cross-linking of s4U disrupts its interaction with specific aminoacyl-tRNA synthetases. nih.govnih.govasm.org This disruption is hypothesized to lead to the synthesis and accumulation of dinucleotides, including ApppGpp. nih.govnih.govasm.org This suggests a feedback mechanism where the impaired interaction between modified tRNA and aaRSs under stress conditions contributes to the generation of ApppGpp, which then acts as a signal in the adaptive response.

Post-Transcriptional Modifications of Transfer RNA and Their Significance

ApppGpp Interaction with Proteins

As a signaling molecule, ApppGpp is expected to interact with proteins to exert its effects on cellular processes.

Signaling nucleotides often function by directly binding to target proteins, thereby modulating their activity or regulating their interactions with other molecules. While the stringent response alarmones (p)ppGpp are well-established to directly bind to and regulate the activity of RNA polymerase, leading to global transcriptional changes, the direct protein targets of ApppGpp have been less extensively characterized in the provided literature. asm.orgnih.govfrontiersin.org However, studies in Salmonella typhimurium have shown that ApppGpp, along with ppGpp, is involved in inducing the synthesis of a specific set of proteins necessary for resistance to near-UV irradiation. nih.govasm.org This induction of protein synthesis implies that ApppGpp interacts with components of the cellular machinery that regulate gene expression or translation. While direct binding to specific enzymes or regulatory factors by ApppGpp was not explicitly detailed in the search results, its role in triggering downstream cellular responses strongly suggests such interactions occur. The increase in ApppGpp levels (over 100-fold in wild-type cells after near-UV irradiation) highlights its potential as a potent signaling molecule capable of influencing protein activity or abundance. nih.govasm.org

The binding of a ligand to a protein can induce conformational changes in the protein structure, which in turn can alter its activity, stability, or interaction with other molecules. researchgate.netnih.govelifesciences.orgrsc.org This is a fundamental mechanism in biological signaling and regulation. While the specific details of ApppGpp inducing conformational changes in target proteins were not extensively described in the provided search results, its function as a signaling dinucleotide suggests that such mechanisms are likely involved in mediating its effects. The ability of small molecules like ApppGpp to bind to proteins and alter their three-dimensional structure is a common way to transduce a signal and elicit a cellular response. Research into the precise protein targets of ApppGpp and the conformational changes they undergo upon binding would provide deeper insights into the molecular mechanisms underlying ApppGpp-mediated stress responses.

Advanced Methodologies for Apppgpp Research

Chromatographic and Spectroscopic Elucidation Techniques

Chromatographic and spectroscopic methods are fundamental for the separation, identification, and quantification of ApppGpp. These techniques leverage the unique chemical and physical properties of the molecule to isolate it and determine its characteristics.

High-Performance Liquid Chromatography for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of dinucleoside polyphosphates, including ApppGpp. taylorfrancis.comacs.orgnih.govnih.gov HPLC offers high separation efficiency, which is crucial for resolving dinucleoside polyphosphates from each other and from other nucleotides present in complex biological samples. taylorfrancis.com

Different modes of HPLC, such as ion-pair reversed-phase (IPRP) HPLC and strong anion exchange (SAX) HPLC, have been employed for nucleotide analysis. nih.govfrontiersin.org IPRP-HPLC is effective for separating a range of nucleotides, while SAX-HPLC is particularly useful for separating highly charged molecules like (p)ppGpp. nih.gov The negatively charged phosphate (B84403) chain of dinucleoside polyphosphates is a key factor influencing their interaction with chromatographic stationary phases.

Detection in HPLC is commonly achieved using UV monitors, which offer relatively high sensitivity for nucleotides due to their absorbance in the UV range. taylorfrancis.com For enhanced resolution and sensitivity, HPLC is often coupled with mass spectrometry (LC-MS). acs.orgnih.govfrontiersin.orgmdpi.com

HPLC-based assays have been developed for the simultaneous quantification of various dinucleoside polyphosphates in biological samples like human platelets. nih.gov These methods often involve sample preparation steps such as deproteinization, selective concentration using techniques like boronate affinity chromatography, and desalting before HPLC analysis. nih.gov Internal standards are frequently used to ensure accurate quantification. nih.govahajournals.org

Data from HPLC studies can provide quantitative information on the concentrations of ApppGpp and other dinucleoside polyphosphates in different cellular states or under various conditions. For example, studies have quantified diadenosine polyphosphate concentrations in human plasma using HPLC coupled with mass spectrometry. ahajournals.org

Autoradiography for De Novo Biosynthesis Studies

Autoradiography is a sensitive technique used to study the de novo biosynthesis of nucleotides, including dinucleoside polyphosphates like (p)ppGpp and potentially ApppGpp. asm.orgnih.govnih.govoup.com This method typically involves the use of radioactive isotopes, such as 32P-labeled phosphate precursors, which are incorporated into newly synthesized molecules within living cells. asm.orgnih.govnih.govcsic.es

After labeling, cellular nucleotides are extracted and separated, often using thin-layer chromatography (TLC). asm.orgnih.govnih.govcsic.es Polyethylenimine (PEI) cellulose (B213188) TLC plates are commonly used for separating nucleotides. asm.org The separated radioactive compounds are then detected by exposing the TLC plates to a radiation-sensitive film or using a phosphor imager, generating an autoradiogram. asm.orgnih.govcsic.es The intensity of the spots on the autoradiogram corresponds to the amount of the radioactive compound present, allowing for the visualization and quantification of newly synthesized molecules.

Autoradiography has been instrumental in demonstrating the synthesis of (p)ppGpp in bacteria under stress conditions. asm.orgnih.gov By using this technique, researchers can assess the rate of ApppGpp synthesis and identify the conditions that trigger its production. While the provided search results specifically highlight the use of autoradiography for (p)ppGpp, the principle is applicable to studying the biosynthesis of other dinucleoside polyphosphates, including ApppGpp, by tracking the incorporation of labeled precursors.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of ApppGpp and its related metabolites. frontiersin.orgmdpi.comahajournals.orgnih.gov MS provides detailed information about the mass-to-charge ratio of molecules, which can be used to determine their elemental composition and structure. When coupled with chromatography (LC-MS or GC-MS), it allows for the separation of complex mixtures before analysis by MS, enhancing specificity and sensitivity. frontiersin.orgmdpi.com

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for dinucleoside polyphosphates in MS. nih.govahajournals.orgnih.gov Tandem mass spectrometry (MS/MS), also known as collision-induced dissociation (CID), is particularly valuable for the structural elucidation of dinucleoside polyphosphates. nih.govresearchgate.net In MS/MS, selected ions are fragmented, and the resulting fragment ions are analyzed, providing a unique fragmentation pattern that serves as a fingerprint for the molecule. nih.gov This allows researchers to confirm the identity of ApppGpp and differentiate it from structurally similar compounds.

MS-based methods have become increasingly prevalent for the precise and reliable determination of dinucleoside polyphosphate concentrations. They offer higher sensitivity compared to some older methods and can distinguish between different bases in dinucleoside polyphosphates. Isotope dilution mass spectrometry (IDMS) using stable isotopes (e.g., 13C or 15N) can be employed for absolute quantification, providing high accuracy. nih.gov

MS is used not only for identifying and quantifying pre-existing ApppGpp but also for analyzing the products of enzymatic reactions and identifying unknown nucleoside polyphosphates. nih.govcore.ac.uk

Biochemical and Biophysical Characterization Approaches

Beyond structural identification and quantification, biochemical and biophysical approaches are essential for understanding the function and interactions of ApppGpp.

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are crucial for studying the enzymes involved in the synthesis and degradation of ApppGpp. These assays allow researchers to measure the rate of enzymatic reactions under controlled conditions and to determine enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.

For enzymes that synthesize dinucleoside polyphosphates, such as certain ligases or synthetases, the assay typically involves incubating the purified enzyme with its substrates (e.g., ATP, GTP, and inorganic polyphosphates) and monitoring the formation of the dinucleoside polyphosphate product over time. jst.go.jpnih.govcsic.escsic.escore.ac.uk The product can be quantified using techniques like HPLC or TLC followed by autoradiography if radioactive substrates are used. nih.govcsic.escsic.escore.ac.uk For example, studies have used in vitro assays to demonstrate the synthesis of diadenosine polyphosphates by enzymes like firefly luciferase and ubiquitin activating enzyme E1. csic.escsic.es

Similarly, enzyme activity assays for enzymes that degrade ApppGpp (hydrolases or phosphodiesterases) involve incubating the enzyme with ApppGpp and measuring the disappearance of the substrate or the appearance of the hydrolysis products. These products can also be analyzed by chromatography and mass spectrometry.

Enzyme activity assays provide valuable data on the catalytic efficiency (kcat) and substrate affinity (Km) of enzymes involved in ApppGpp metabolism. csic.es

Application of Nucleotide Analogs in Mechanistic Studies

Nucleotide analogs are modified versions of natural nucleotides that can be used as tools to investigate the mechanisms of enzymes that interact with ApppGpp or to explore the biological effects of ApppGpp. jst.go.jpjenabioscience.com These analogs can have modifications in the nucleobase, sugar, or phosphate chain.

Analogs can be designed to be resistant to enzymatic hydrolysis, making them useful for studying enzyme mechanisms or for potential therapeutic applications where increased stability is desired. nih.govresearchgate.net For instance, methylene-bridged dinucleoside polyphosphate analogs have been synthesized to enhance resistance to hydrolysis by ecto-nucleotide pyrophosphatases. nih.govresearchgate.net

Nucleotide analogs can also act as inhibitors or activators of enzymes, providing insights into the enzyme's active site and catalytic mechanism. jenabioscience.comresearchgate.net Bisubstrate inhibitors, which combine structural elements of two substrates, are particularly interesting for mechanistic studies on nucleotide kinases. jenabioscience.com

Studies using nucleotide analogs have helped to understand the interactions of dinucleoside polyphosphates with purinergic receptors and other proteins. jst.go.jp The use of tritiated analogs, such as [3H]diadenosine tetraphosphate (B8577671), has enabled autoradiographic studies to map the distribution of binding sites for dinucleoside polyphosphates in tissues. nih.govcapes.gov.br

The synthesis of chemically modified dinucleoside polyphosphate analogs allows researchers to probe the structural requirements for enzyme recognition and catalysis, as well as for binding to receptors or other target molecules. jst.go.jpjenabioscience.com

Compound PubChem CID ApppGpp (Adenosine pentaphosphate guanosine (B1672433) pentaphosphate) 135441208 ATP (Adenosine triphosphate) 5957 GTP (Guanosine triphosphate) 705 GDP (Guanosine diphosphate) 5963 ppGpp (Guanosine tetraphosphate) 135402035 pppGpp (Guanosine pentaphosphate) 193491 Ap4A (Diadenosine tetraphosphate) 18001 Ap5A (Diadenosine pentaphosphate) 18002 Ap6A (Diadenosine hexaphosphate) 18003 Up4A (Uridine adenosine (B11128) tetraphosphate) 139130525 Ip5I (Diinosine pentaphosphate) 6852180

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of molecular interactions in solution mpg.denih.govbitesizebio.comtainstruments.com. It directly measures the heat released or absorbed during a binding event, providing label-free measurement of binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) bitesizebio.comtainstruments.com.

Potential Application to ApppGpp Research: ITC can be employed to study the binding interactions between ApppGpp and its potential protein targets. By titrating ApppGpp into a solution containing a candidate protein, researchers can determine the affinity and stoichiometry of the interaction. Analysis of the thermodynamic parameters (ΔH and ΔS) can provide insights into the driving forces of the binding process, such as the involvement of hydrogen bonding, فان در وال forces, or hydrophobic effects. This information is crucial for understanding the molecular basis of ApppGpp's interactions within the cell. ITC can also be used to assess how modifications to the ApppGpp molecule or mutations in the target protein affect binding thermodynamics, aiding in the identification of key residues involved in the interaction interface. bitesizebio.comtainstruments.com

Fluorescence Resonance Energy Transfer for Molecular Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent photophysical process that occurs between two light-sensitive molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm) nih.govevidentscientific.comwikipedia.orged.ac.uk. Energy is transferred non-radiatively from an excited donor fluorophore to an acceptor chromophore through dipole-dipole coupling nih.govevidentscientific.comwikipedia.org. The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, varying with the inverse sixth power of the intermolecular separation nih.govwikipedia.org.

Potential Application to ApppGpp Research: FRET can be utilized to study the conformational changes of proteins upon ApppGpp binding or to investigate the proximity of ApppGpp to specific cellular components. By labeling a protein with a FRET donor and acceptor pair, researchers can monitor changes in protein conformation induced by ApppGpp binding. Alternatively, if a fluorescent analog of ApppGpp can be synthesized, FRET could be used to study its interaction with labeled proteins or other molecules in living cells. Changes in FRET efficiency would indicate changes in the distance between the labeled molecules, providing dynamic information about molecular interactions. nih.govnih.govevidentscientific.comed.ac.uk

Molecular and Systems Biology Methodologies

Genetic Perturbation and Mutant Phenotype Analysis

Genetic perturbation involves altering gene expression or function to study the resulting phenotypic consequences nih.govbroadinstitute.orgpelkmanslab.orgwikipedia.org. This can include gene knockout, knockdown (e.g., using RNA interference or CRISPR interference), or overexpression broadinstitute.orgwikipedia.org. Analyzing the phenotypes of these genetic mutants provides insights into the function of the perturbed gene and its associated pathways nih.govnih.govpelkmanslab.org.

Potential Application to ApppGpp Research: While ApppGpp is a small molecule, its synthesis and degradation are catalyzed by specific enzymes encoded by genes. Genetic perturbation of these genes (e.g., the relA and spoT genes in bacteria, which are involved in the synthesis and hydrolysis of (p)ppGpp, a related alarmone) can lead to altered intracellular levels of ApppGpp. Analyzing the resulting mutant phenotypes – such as changes in growth rate, stress response, or virulence – can help to delineate the biological roles of ApppGpp. nih.govpelkmanslab.org Furthermore, genetic screens in organisms where ApppGpp is known to be present could identify genes whose perturbation either mimics or suppresses the effects of altered ApppGpp levels, thereby identifying components of ApppGpp signaling pathways. nih.govwikipedia.org

Chemical Proteomics and Interactome Profiling Using Photoaffinity Probes

Chemical proteomics utilizes chemical probes and mass spectrometry to globally profile protein activity, interactions, or modifications within a biological system chomixbio.comnih.govwikipedia.orgresearchgate.net. Photoaffinity probes are a class of chemical probes that contain a photoreactive group which, upon UV irradiation, forms a covalent bond with interacting molecules, allowing for the capture and identification of target proteins chomixbio.comwikipedia.orgresearchgate.netchemrxiv.org.

Potential Application to ApppGpp Research: Synthesizing a photoaffinity analog of ApppGpp would enable the identification of proteins that directly bind to ApppGpp within living cells. The photoaffinity probe, structurally similar to ApppGpp, would bind to ApppGpp-interacting proteins. Upon UV irradiation, the photoreactive group would crosslink the probe to the bound protein. These crosslinked protein-probe complexes can then be enriched and identified using mass spectrometry, providing a comprehensive profile of the ApppGpp interactome. chomixbio.comnih.govresearchgate.net This approach can reveal both known and previously unknown ApppGpp binding partners, offering crucial insights into its mechanism of action. chomixbio.comresearchgate.net

Omics-Guided Metabolic Pathway Discovery (e.g., Metabolomics, Gene Expression Profiling)

Omics approaches, such as metabolomics and transcriptomics (gene expression profiling), provide a global view of the metabolic state and gene activity of a biological system numberanalytics.commetwarebio.comfrontiersin.org. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, while transcriptomics measures the expression levels of all RNA transcripts numberanalytics.comfrontiersin.org. Integrating data from different omics layers can facilitate the discovery of metabolic pathways and their regulation. metwarebio.comfrontiersin.orgnih.govosti.gov

Potential Application to ApppGpp Research: Given that ApppGpp is a metabolite and potentially a signaling molecule, metabolomics can be used to measure its intracellular concentration under different physiological conditions or in genetic mutants affecting its metabolism numberanalytics.com. Changes in ApppGpp levels can then be correlated with changes in the levels of other metabolites, helping to identify metabolic pathways influenced by ApppGpp. Transcriptomics can reveal changes in gene expression profiles associated with altered ApppGpp levels, potentially identifying genes encoding enzymes in ApppGpp metabolic pathways or genes regulated by ApppGpp signaling numberanalytics.comfrontiersin.org. Integrating metabolomics and transcriptomics data can provide a systems-level understanding of how ApppGpp affects cellular metabolism and gene regulation, potentially leading to the discovery of novel pathways or regulatory networks. metwarebio.comfrontiersin.orgnih.govosti.gov

Computational Modeling and Simulation of Molecular Mechanisms

Computational modeling and simulation approaches, such as molecular dynamics simulations and docking studies, are increasingly used to complement experimental data and provide insights into the molecular mechanisms of biological processes imb.amohsu.edunrel.govmdpi.commit.edu. These methods can simulate the behavior of molecules over time, predict binding poses, and analyze molecular interactions at an atomic level. ohsu.edumdpi.com

Potential Application to ApppGpp Research: Computational modeling can be used to predict the three-dimensional structure of ApppGpp and its potential binding sites on target proteins ohsu.edu. Molecular docking simulations can predict how ApppGpp might bind to a known or predicted binding pocket of a protein, providing structural hypotheses that can be tested experimentally ohsu.edu. Molecular dynamics simulations can be used to study the dynamics of ApppGpp binding, the conformational changes of proteins upon binding, and the stability of protein-ApppGpp complexes over time ohsu.edumdpi.com. These simulations can provide detailed mechanistic insights that are difficult to obtain through experimental methods alone. mdpi.com

Comparative and Evolutionary Perspectives of Dinucleotide Alarmones

Relationship to Other Diadenosine Polyphosphates (ApnA Family)

Diadenosine polyphosphates, collectively known as ApnA compounds, represent a family of nucleotides where two adenosine (B11128) moieties are linked via a 5'-5' polyphosphate chain. The 'n' in ApnA denotes the number of phosphate (B84403) groups in this chain, typically ranging from 3 to 7. researchgate.net Apppgpp is a member of this family, specifically corresponding to Ap6A, where the two adenosine nucleosides are connected by a chain of six phosphate groups.

The ApnA family, including Apppgpp, is ubiquitous in nature, found in organisms ranging from bacteria to humans. researchgate.netwikipedia.org These molecules have been implicated in a variety of physiological processes. For instance, Ap4A (diadenosine tetraphosphate) has been linked to coupling DNA replication to cell division, initiation of DNA replication, recovery from stress by modulating protein refolding, and regulation of ATP-sensitive K+ channels. researchgate.netwikipedia.org While research on the specific roles of Apppgpp (Ap6A) is less extensive than that for Ap4A, its inclusion in this family suggests potential involvement in similar stress response or regulatory pathways. Studies have shown that the levels of ApnA compounds, including Ap4A and potentially Apppgpp, can increase in response to metabolic changes, such as those induced by glucose or other fuel secretagogues. researchgate.net

Commonalities and Divergences with Guanosine (B1672433) Polyphosphate ((p)ppGpp) Signaling

Guanosine polyphosphates, primarily guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp, are well-established alarmones central to the stringent response in bacteria. biorxiv.orgwikipedia.orgnih.gov This response is a crucial adaptation mechanism allowing bacteria to survive nutrient starvation and other stresses by dramatically remodeling cellular processes like transcription, translation, and metabolism. biorxiv.orgnih.gov

Structurally, Apppgpp differs significantly from (p)ppGpp. Apppgpp is a dinucleotide with two adenosine bases linked by a polyphosphate chain. In contrast, (p)ppGpp are guanosine nucleotides with additional pyrophosphate groups attached to the 3' position of the ribose ring, resulting in guanosine-5'-diphosphate-3'-diphosphate (ppGpp) or guanosine-5'-triphosphate-3'-diphosphate (pppGpp). nih.govnih.govnih.govfrontiersin.org Despite these structural differences, both Apppgpp (as a member of the ApnA family) and (p)ppGpp function as alarmones, signaling cellular stress and triggering adaptive responses.

While (p)ppGpp is primarily known for its inhibitory effects on processes like rRNA synthesis, Apppgpp and other ApnA compounds can have different or even opposing effects. For example, studies have shown that (p)ppApp, an adenosine analog of (p)ppGpp, can activate rather than inhibit transcription at certain promoters, such as the rrnB P1 promoter in Escherichia coli. nih.govnih.gov This highlights a key divergence in their regulatory mechanisms, where the nucleotide base (adenine versus guanine) plays a significant role in determining the downstream effects. nih.govnih.gov

The synthesis and hydrolysis of both ApnA and (p)ppGpp are mediated by specific enzyme families. (p)ppGpp synthesis is primarily carried out by RelA/SpoT homolog (RSH) proteins, which can be bifunctional (synthetase and hydrolase) or monofunctional (small alarmone synthetases or hydrolases). nih.govnih.govasm.orgresearchgate.netresearchgate.net Enzymes involved in ApnA metabolism include Nudix hydrolases, which can degrade these dinucleotides. researchgate.net The interplay and potential co-regulation between the ApnA and (p)ppGpp systems are areas of ongoing research, with some studies suggesting that the induction of one type of alarmone can lead to the accumulation of others, potentially influencing a complex regulatory network. researchgate.net

Structural Analogs and Functional Overlap with (p)ppApp

(p)ppApp, encompassing adenosine tetraphosphate (ppApp) and adenosine pentaphosphate (pppApp), are structural analogs of (p)ppGpp, featuring adenosine instead of guanosine. nih.govnih.gov Apppgpp (Ap6A) is structurally distinct from (p)ppApp as it is a dinucleotide (two adenosine moieties) with a polyphosphate link, whereas (p)ppApp are modified mononucleotides (a single adenosine with additional phosphates at the 3' position).

Despite these structural differences, comparisons between (p)ppApp and (p)ppGpp provide insights into the role of the purine (B94841) base in alarmone signaling, which can be extended to understanding the context of Apppgpp. Research indicates that the nucleobase significantly influences the binding site and regulatory effects of these alarmones on target proteins like RNA polymerase. nih.govnih.gov While (p)ppGpp typically inhibits transcription initiation at rRNA promoters, (p)ppApp has been shown to activate transcription at the rrnB P1 promoter in E. coli. nih.govnih.gov Furthermore, pppApp appears to be a stronger activator than ppApp in this context. nih.gov

The discovery of (p)ppApp synthesis in organisms like Methylobacterium extorquens and even basal levels in wild-type E. coli suggests a potential regulatory role for these adenosine-based alarmones. frontiersin.org While direct functional overlap between Apppgpp and (p)ppApp in terms of binding to the same protein targets or triggering identical pathways is not as well-established as the comparison between (p)ppApp and (p)ppGpp, their existence as adenosine-based alarmones points to a broader network of purine nucleotide-mediated stress responses. The presence of enzymes like RSH proteins that can synthesize both (p)ppGpp and (p)ppApp in some organisms further highlights the interconnectedness of these alarmone systems. frontiersin.org

Comparative Regulatory Effects of ppGpp Versus pppGpp

Within the (p)ppGpp family, ppGpp and pppGpp are the primary signaling molecules, though a third related alarmone, pGpp, has also been identified in some bacteria. biorxiv.orgresearchgate.net While often discussed collectively, ppGpp and pppGpp can exhibit differential regulatory effects on various cellular processes and targets. biorxiv.orgnih.govnih.govelifesciences.orgasm.org

Studies in Escherichia coli have shown that ppGpp is generally a more potent regulator than pppGpp for several key stringent response phenomena, including the inhibition of growth rate, effects on RNA/DNA ratios, inhibition of ribosomal RNA promoter transcription, and induction of RpoS (a stress sigma factor). nih.govnih.gov This differential potency can be influenced by enzymes like GppA, which converts pppGpp to ppGpp, thereby fine-tuning the relative cellular concentrations of these two alarmones. biorxiv.orgnih.govnih.gov

However, the comparative regulatory effects can be species-dependent and target-specific. For instance, in some Bacillus species, pppGpp is the predominant alarmone induced during amino acid starvation, and while both ppGpp and pppGpp regulate purine synthesis and ribosome biogenesis, pGpp primarily affects purine synthesis. biorxiv.org Furthermore, the sensitivity of certain enzymes, like hypoxanthine-guanine phosphoribosyltransferase (HPRT), to ppGpp versus pppGpp can vary significantly across different bacterial species. elifesciences.org In some cases, pppGpp is a more potent inhibitor, while in others, ppGpp is. elifesciences.org

This observed differential regulation between ppGpp and pppGpp underscores the complexity of alarmone signaling and suggests that the specific phosphorylation state of the guanosine nucleotide can lead to distinct interactions with target molecules, resulting in varied downstream effects. biorxiv.orgnih.govnih.govelifesciences.org Understanding these differences is crucial for a complete picture of how the (p)ppGpp system, and by extension, the broader network of nucleotide alarmones including Apppgpp, orchestrates cellular adaptation to stress.

Here is a table summarizing some comparative regulatory effects:

| Regulatory Effect | ppGpp vs. pppGpp (E. coli) nih.govnih.gov | ppGpp vs. pppGpp (Bacteroidetes HPRTs) elifesciences.org | ppGpp vs. pppGpp (Firmicutes HPRTs) elifesciences.org |

| Inhibition of growth rate | More potent with ppGpp | Not specified | Not specified |

| rRNA P1 promoter transcription | More potent inhibition with ppGpp | Not specified | Not specified |

| RpoS induction | More potent with ppGpp | Not specified | Not specified |

| Inhibition of HPRT activity | Generally stronger with ppGpp | More potent with pppGpp | Generally stronger with ppGpp |

| Regulation of purine biosynthesis | Regulates | Not specified | Not specified |

| Regulation of ribosome biogenesis | Regulates | Not specified | Not specified |

Evolutionary Selection of Ribose Nucleotides as Second Messengers

The widespread use of ribose nucleotides, including adenosine and guanosine polyphosphates like Apppgpp and (p)ppGpp, as second messengers and alarmones across different domains of life points to their evolutionary selection for these roles. Several factors likely contributed to this selection.

Firstly, nucleotides such as ATP and GTP are central to cellular energy metabolism and are readily available precursors. researchgate.net Their ubiquitous presence and high intracellular concentrations make them ideal starting materials for the rapid synthesis of signaling molecules in response to stress. researchgate.net

Secondly, the chemical structure of nucleotides, with their phosphate groups and nitrogenous bases, provides a versatile platform for generating diverse signaling molecules through variations in phosphorylation state and base modification. The ability to add or remove phosphate groups, as seen in the synthesis and hydrolysis of Apppgpp and (p)ppGpp, allows for the creation of molecules with distinct chemical properties and affinities for target proteins. frontiersin.org

Furthermore, the interactions of nucleotides with proteins are often mediated by conserved structural motifs, facilitating the evolution of new regulatory interactions. frontiersin.org The ability of molecules like (p)ppGpp to bind to multiple targets, including RNA polymerase and enzymes involved in nucleotide biosynthesis, demonstrates their capacity to coordinate complex cellular responses. biorxiv.orgfrontiersin.org

The evolutionary conservation of alarmone systems, particularly the (p)ppGpp stringent response in bacteria, highlights their fundamental importance for survival under adverse conditions. wikipedia.orgnih.gov The diversification of these systems and the emergence of different nucleotide alarmones, including the ApnA family, likely reflect adaptations to the specific environmental challenges faced by different organisms.

Diversification of Alarmone Metabolism Across Microbial Domains

Alarmone metabolism, encompassing the synthesis and degradation of molecules like Apppgpp and (p)ppGpp, exhibits significant diversification across microbial domains, including bacteria and archaea. This diversification is evident in the types of enzymes involved and the specific alarmones produced.

In bacteria, the primary enzymes responsible for (p)ppGpp metabolism are the RSH proteins, which vary in domain architecture and regulatory mechanisms across different species. nih.govnih.govasm.org Some bacteria possess long RSH proteins with both synthetase and hydrolase domains, while others have separate small alarmone synthetases (SAS) and hydrolases (SAH). nih.govnih.govasm.org This enzymatic diversity contributes to variations in the kinetics of alarmone synthesis and degradation, allowing for fine-tuning of stress responses.

The types of alarmones produced can also vary. While (p)ppGpp is widespread in bacteria, the production and roles of other alarmones, such as Apppgpp and other ApnA compounds, may differ between species. researchgate.netfrontiersin.org The presence of enzymes capable of synthesizing or degrading specific ApnA molecules contributes to the unique alarmone profiles of different organisms.

Diversification is also observed in the regulatory networks controlled by alarmones. While (p)ppGpp consistently regulates core processes like ribosome biogenesis and nucleotide synthesis across many bacteria, the specific set of genes and pathways influenced by alarmones can vary, reflecting adaptations to different ecological niches and lifestyles. biorxiv.orgnih.govelifesciences.org

The study of alarmone metabolism across diverse microbial lineages provides valuable insights into the evolution of stress response strategies and the intricate regulatory networks that govern cellular adaptation.

Future Research Directions and Translational Perspectives

Elucidating Underexplored Molecular Mechanisms of ApppGpp Action

Current research indicates that ApppGpp accumulates in bacterial cells under specific environmental insults, such as heat shock and oxidation stress nih.gov. It has also been observed to increase significantly following near-UV irradiation in Salmonella typhimurium asm.orgasm.orgosti.gov. A proposed mechanism suggests its synthesis by tRNA-aminoacyl synthetases, potentially as a response to stress-induced modifications or issues with tRNA charging asm.orgasm.orgosti.govresearchgate.net. While ppGpp is known to exert its effects through diverse mechanisms, including direct binding to RNA polymerase and indirect regulation of GTP levels nih.gov, the precise molecular targets and downstream signaling cascades directly modulated by ApppGpp remain largely underexplored.

Future research should focus on identifying the enzymes responsible for ApppGpp synthesis and degradation in various organisms. Detailed biochemical studies are needed to determine if ApppGpp directly interacts with key cellular machinery, such as RNA polymerase, ribosomes, or other regulatory proteins, similar to or distinct from ppGpp. Investigating the kinetics and conditions under which these interactions occur will be crucial. Furthermore, understanding how ApppGpp levels are regulated in response to different stress signals at a molecular level is a critical area for future investigation.

Comprehensive Mapping of ApppGpp Interactomes and Downstream Effectors

Mapping the complete set of molecules that ApppGpp interacts with within a cell (its interactome) is a significant future direction. Techniques such as chemical proteomics, which are powerful for identifying small molecule-protein interactions on a proteome-wide scale, could be leveraged for this purpose researchgate.net. Affinity purification coupled with mass spectrometry using ApppGpp or modified ApppGpp probes could help identify its direct binding partners.

Identifying these interaction partners will pave the way for understanding the downstream effectors of ApppGpp signaling. Early studies suggest that ApppGpp, alongside ppGpp, contributes to the induction of proteins necessary for resistance to near-UV irradiation asm.orgasm.orgosti.gov. Future research needs to systematically identify all proteins and potentially RNA molecules whose activity or expression is directly or indirectly modulated by ApppGpp. This could involve transcriptomic and proteomic analyses of cells with altered ApppGpp levels under various stress conditions. Building comprehensive interaction maps will provide a systems-level understanding of how ApppGpp influences cellular physiology.

Understanding ApppGpp's Role in Diverse Environmental Stress Responses and Cellular Adaptations

Existing evidence links ApppGpp accumulation to heat shock, oxidation stress, and near-UV irradiation nih.govasm.orgasm.orgosti.gov. These findings suggest ApppGpp acts as an "alarmone," signaling specific stress conditions nih.gov. However, its role in other environmental stresses, such as nutrient starvation (a primary inducer of ppGpp), osmotic shock, or antibiotic exposure, needs to be systematically investigated.

Future studies should aim to quantify ApppGpp levels under a wide range of stress conditions in different organisms. Comparing the stress profiles that induce ApppGpp versus those that induce ppGpp and other alarmones will help delineate the specific roles of ApppGpp in the complex cellular stress response network. Research is also needed to understand how ApppGpp contributes to long-term cellular adaptations and survival strategies under chronic or recurring stress. This could involve studying mutant strains with altered ApppGpp synthesis or degradation pathways and assessing their fitness under various challenging environments.

Exploring ApppGpp in Inter-Species Interactions and Microbiome Dynamics

The role of alarmones like ppGpp in regulating bacterial behavior within communities is an active area of research. Given ApppGpp's involvement in stress responses, it is plausible that it also plays a role in mediating interactions between different microbial species or between microbes and their hosts. Stress experienced by one species in a mixed community could lead to ApppGpp production, potentially influencing the behavior or physiology of neighboring organisms.

Future research could investigate whether ApppGpp is released into the extracellular environment by stressed cells and if it can be sensed or taken up by other microbes. Studies using co-culture systems or gnotobiotic models could explore the impact of ApppGpp on interspecies communication, competition, or cooperation. Understanding if ApppGpp contributes to the adaptation and survival of microbial communities in diverse ecological niches, including host-associated microbiomes, represents a novel and important research avenue. Research into general microbial interspecies interactions and microbiome dynamics provides a framework for such studies nih.govnih.govfrontiersin.orgarxiv.org.

Leveraging ApppGpp Metabolic Pathways for Novel Antimicrobial Strategies

The stringent response, mediated by (p)ppGpp, is linked to bacterial virulence and antibiotic tolerance asm.org. As a related alarmone involved in stress responses, ApppGpp and its metabolic pathways could represent potential targets for novel antimicrobial strategies. If ApppGpp is crucial for bacterial survival under specific stresses encountered during infection or persistence, interfering with its synthesis or signaling could weaken pathogens.

Future research could focus on identifying inhibitors of the enzymes responsible for ApppGpp synthesis. Alternatively, strategies could explore compounds that mimic ApppGpp to dysregulate stress responses. The link between ApppGpp and the stress response mediated by 4-thiouridine (B1664626) (s4U) in tRNA, which has known antimicrobial properties, also presents potential avenues . Combining agents that induce ApppGpp-mediated stress responses with inhibitors of bacterial defense mechanisms could be explored. Research into Np4N caps, which include related adenylylated nucleotides that increase during oxidative stress, also suggests potential antibacterial strategies researchgate.net.

Advancements in Analytical Methodologies for ApppGpp Quantification and Visualization

Accurate and sensitive methods for quantifying and visualizing ApppGpp are essential for advancing research in this field. Early studies utilized techniques like two-dimensional thin-layer chromatography nih.gov and HPLC asm.org. More recent work on related nucleotides employs LC-MS researchgate.net and tandem mass spectrometry (MS/MS) for differentiation .

Q & A

Q. What is the biochemical role of AppppGpp in bacterial stress response pathways?

AppppGpp (adenosine tetraphosphate) is a nucleotide alarmone involved in bacterial adaptation to environmental stress. It regulates transcription, translation, and metabolic reprogramming during nutrient starvation or stress conditions like near-UV exposure. Experimental studies in Salmonella typhimurium demonstrate its accumulation under near-UV stress, with concentrations rising from undetectable levels (<0.015 μM) to 1.53 μM in wild-type strains . Key methodologies for studying its role include HPLC-MS for quantification and genetic knockout models (e.g., nuv mutants) to isolate its effects.

Q. How can researchers detect and quantify AppppGpp in microbial systems?

Detection involves liquid chromatography coupled with mass spectrometry (HPLC-MS) to differentiate AppppGpp from structurally similar molecules like ppGpp. Critical parameters include:

- Sensitivity : Detection thresholds must be ≤0.015 μM to avoid false negatives.

- Stress induction : Controlled exposure to stressors (e.g., near-UV light) to trigger AppppGpp synthesis.

- Strain selection : Use of wild-type vs. mutant strains (e.g., nuv mutants lacking 4-thiouridine in tRNA) to study biosynthesis pathways .

Q. What experimental designs are optimal for studying AppppGpp dynamics?

A comparative approach is recommended:

- Control vs. stress conditions : Measure AppppGpp levels under baseline and induced stress (e.g., near-UV irradiation).

- Time-series sampling : Track concentration changes over minutes to hours post-stress.

- Genetic controls : Include strains with impaired stress response pathways (e.g., nuv mutants) to validate specificity .

Advanced Research Questions